Cleavage Selectivity: Photocleavable Biotin Releases >80% Enriched Peptides Without Native Disulfide Disruption
In a rigorous head-to-head comparison of four cleavable bioorthogonal probes (PC-biotin-alkyne, DADPS-biotin-alkyne, Dde-biotin-alkyne, and Diazo-biotin-alkyne) for O-GlcNAc proteomics, PC-biotin-alkyne (photocleavable) exhibited >80% efficiency in releasing captured peptides upon UV exposure, comparable to acid-cleavable DADPS-biotin-alkyne which released >85% of enriched peptides under 2% formic acid treatment [1]. However, the critical differentiation lies not in absolute release efficiency but in cleavage mechanism orthogonality: PC-biotin achieves release via exogenous light stimulus that leaves acid-labile and reduction-sensitive modifications intact, whereas DADPS requires acidic conditions (pH ~2-3) that can hydrolyze O-GlcNAc modifications and disulfide-based reagents require reducing agents (50 mM DTT or TCEP) that disrupt native disulfide bonds [2].
| Evidence Dimension | Peptide release efficiency from streptavidin beads |
|---|---|
| Target Compound Data | >80% release (PC-biotin-alkyne, photocleavable class) |
| Comparator Or Baseline | DADPS-biotin-alkyne: >85% release (acid-cleavable); Dde-biotin-alkyne: 60-70% release; Diazo-biotin-alkyne: <50% release |
| Quantified Difference | PC-biotin achieves comparable release to DADPS (>80% vs >85%, ~5% differential) but without acid exposure |
| Conditions | O-GlcNAc proteomics; mouse brain lysate; CuAAC conjugation; streptavidin bead capture; UV (365 nm) or 2% formic acid elution; LC-MS/MS analysis |
Why This Matters
Researchers working with acid-sensitive post-translational modifications or thiol-reactive probes cannot use DADPS or disulfide linkers without compromising sample integrity; the photocleavable mechanism provides chemically orthogonal release.
- [1] Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics. Mol Cell Proteomics. 2025. View Source
- [2] Li Z, et al. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. J Proteome Res. 2022;21(5):1349-1358. View Source
